molecular formula C12H13ClO4 B3055811 Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester CAS No. 670748-74-0

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester

Cat. No.: B3055811
CAS No.: 670748-74-0
M. Wt: 256.68 g/mol
InChI Key: RVQYEEPUSJRFSH-UHFFFAOYSA-N
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Description

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester is a chemical compound with the molecular formula C11H11ClO4. It is an ester derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the methylene hydrogens is substituted by a 3-chlorophenylmethyl group. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

    Esterification: Propanedioic acid reacts with methanol in the presence of sulfuric acid to form dimethyl propanedioate.

    Substitution: The dimethyl propanedioate undergoes a substitution reaction with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The esterification and substitution reactions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The 3-chlorophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Propanedioic acid and 3-chlorobenzyl alcohol.

    Reduction: Dimethyl propanediol and 3-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can then participate in further reactions. The 3-chlorophenylmethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: An ester of malonic acid with similar reactivity.

    Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.

    Methyl malonate: A monoester of malonic acid.

Uniqueness

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical properties and reactivity compared to other esters of propanedioic acid. This substitution allows for specific applications in organic synthesis and the preparation of specialized compounds.

Properties

IUPAC Name

dimethyl 2-[(3-chlorophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQYEEPUSJRFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470841
Record name Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670748-74-0
Record name Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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